Methyl 2-[(propoxycarbonyl)oxy]benzoate
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Overview
Description
Methyl 2-[(propoxycarbonyl)oxy]benzoate is an organic compound with the molecular formula C12H14O5. It is an ester derivative of benzoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a benzoate core with a propoxycarbonyl group attached via an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(propoxycarbonyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with propyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(propoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and propyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Hydroxybenzoic acid and propyl alcohol.
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-[(propoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(propoxycarbonyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic ring and functional groups can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the propoxycarbonyl group.
Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: An ester of benzoic acid with a propyl group, similar to Methyl 2-[(propoxycarbonyl)oxy]benzoate but without the additional ester linkage.
Uniqueness
This compound is unique due to its dual ester functionality, which imparts distinct chemical and physical properties
Properties
CAS No. |
491828-10-5 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 2-propoxycarbonyloxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-3-8-16-12(14)17-10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
NTRFDZWBOUTBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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